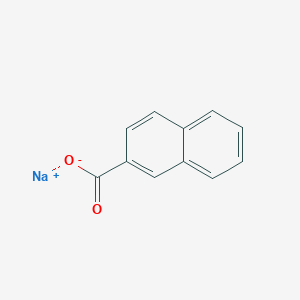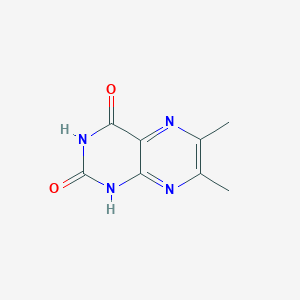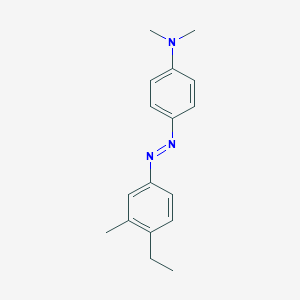
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline (also known as Orange II) is an azo dye that is commonly used in the textile, paper, and food industries. It is a synthetic compound that is derived from the diazotization of 4-ethyl-m-toluidine and coupling with N,N-dimethylaniline. This compound has been extensively studied for its scientific research applications due to its unique properties.
科学研究应用
Orange II has been widely used in scientific research due to its unique properties. It is commonly used as a pH indicator due to its ability to change color based on the pH of the solution. It has also been used as a model compound for studying the adsorption behavior of dyes on various surfaces. In addition, Orange II has been used as a substrate for studying the activity of enzymes such as peroxidase and laccase.
作用机制
The mechanism of action of Orange II is not well understood. However, it is known that the compound can undergo reduction and oxidation reactions, which may be responsible for its color-changing properties. It is also believed that Orange II can interact with biological molecules such as proteins and nucleic acids, which may contribute to its scientific research applications.
Biochemical and Physiological Effects:
Orange II has been shown to have limited toxicity in vitro and in vivo. However, it can cause irritation and staining of the skin and mucous membranes upon contact. In addition, Orange II has been shown to have mutagenic and genotoxic effects in bacterial and mammalian cells, which may limit its use in certain scientific research applications.
实验室实验的优点和局限性
Orange II has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify. It also has a well-defined structure, which makes it a useful model compound for studying the adsorption behavior of dyes on various surfaces. However, Orange II has limitations in terms of its toxicity and mutagenic effects, which may limit its use in certain scientific research applications.
未来方向
There are several future directions for research on Orange II. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of the interaction between Orange II and biological molecules, which may lead to the development of new diagnostic and therapeutic agents. Finally, the use of Orange II as a model compound for studying the adsorption behavior of dyes on various surfaces may lead to the development of new materials with unique properties.
合成方法
The synthesis of Orange II involves several steps, including diazotization and coupling reactions. The first step involves the conversion of 4-ethyl-m-toluidine to its diazonium salt by reacting it with sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-dimethylaniline in the presence of a base such as sodium carbonate to form Orange II.
属性
CAS 编号 |
17010-62-7 |
|---|---|
产品名称 |
p-((4-Ethyl-m-tolyl)azo)-N,N-dimethylaniline |
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
4-[(4-ethyl-3-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-6-7-16(12-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
InChI 键 |
BFGIQMYOHPVKJV-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
规范 SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
同义词 |
4-[(3-Methyl-4-ethylphenyl)azo]-N,N-dimethylbenzenamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





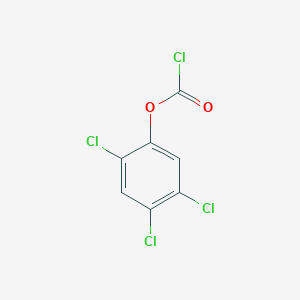

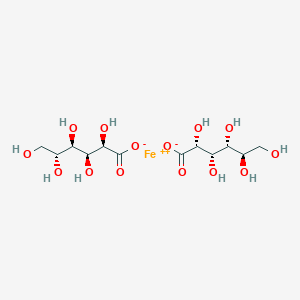

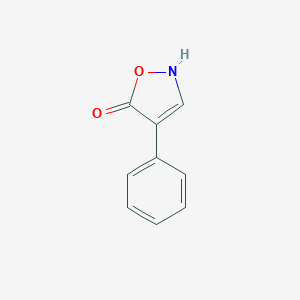

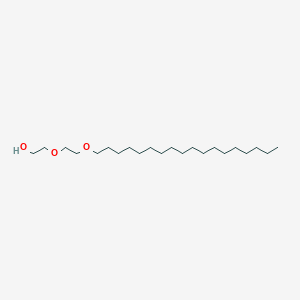


![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
